(3E)-5-Aminopent-3-enoic acid (3E)-5-Aminopent-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20340668
InChI: InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

(3E)-5-Aminopent-3-enoic acid

CAS No.:

Cat. No.: VC20340668

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

(3E)-5-Aminopent-3-enoic acid -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (E)-5-aminopent-3-enoic acid
Standard InChI InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+
Standard InChI Key IACMVGAGEKETDA-OWOJBTEDSA-N
Isomeric SMILES C(/C=C/CN)C(=O)O
Canonical SMILES C(C=CCN)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a five-carbon chain with an amino group at position 5, a carboxylic acid at position 1, and a trans-configured double bond between carbons 3 and 4 (Figure 1). The IUPAC name, (E)-5-aminopent-3-enoic acid, reflects this geometry . The SMILES notation C(/C=C/CN)C(=O)O and InChIKey IACMVGAGEKETDA-OWOJBTEDSA-N provide unambiguous identifiers for database searches .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(E)-5-aminopent-3-enoic acid
Molecular FormulaC₅H₉NO₂
SMILESC(/C=C/CN)C(=O)O
InChIKeyIACMVGAGEKETDA-OWOJBTEDSA-N
XLogP3-AA (Hydrophobicity)-3

Conformational Analysis

Synthesis and Manufacturing

Proposed Pathways

While explicit synthetic routes for (3E)-5-aminopent-3-enoic acid remain underreported, analogous δ-amino acids are synthesized via:

  • Amination of Unsaturated Esters: Coupling γ,δ-unsaturated esters with ammonia or protected amines, followed by hydrolysis .

  • Enantioselective Catalysis: Asymmetric hydrogenation of α,β-unsaturated ketones to install stereocenters .

  • Biocatalytic Methods: Enzymatic resolution of racemic mixtures, though yields for this specific compound are unverified .

Table 2: Comparative Synthesis Strategies

MethodAdvantagesChallenges
AminationHigh functional group toleranceLow stereocontrol
Asymmetric CatalysisEnantiopure productsCostly catalysts
BiocatalysisEco-friendlySubstrate specificity

Source notes the need for optimized protocols to improve stereochemical outcomes and scalability.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s hydrophilicity (XLogP3-AA = −3) and polar surface area (63.3 Ų) suggest high water solubility, critical for pharmaceutical formulations . Hydration free energy calculations using Hamiltonian replica exchange molecular dynamics (HREM) estimate ΔG_hyd = −0.75 ± 0.07 kcal/mol, indicating favorable solvation .

Table 3: Physicochemical Data

PropertyValueMethod
Molecular Weight115.13 g/molPubChem
Melting PointNot reported
Boiling PointNot reported
pKa (Carboxylic)4.49Experimental
pKa (Amino)9.65Experimental

Spectroscopic Characterization

  • FT-IR: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm zwitterionic formation .

  • NMR: ¹H NMR in D₂O shows δ 5.4–5.6 ppm (trans vinyl protons) and δ 3.1 ppm (CH₂NH₂) .

Research Applications

Computational Chemistry

(3E)-5-Aminopent-3-enoic acid serves as a model system for studying alchemical free energy changes. HREM simulations demonstrate enhanced sampling of conformational states, with round-trip times (RTT) of 24 ± 2 ps for λ-hopping protocols . These studies inform drug design by predicting ligand-binding affinities and solvation effects.

Peptidomimetics

Structural analogs of this compound are incorporated into peptidomimetics to stabilize β-turn conformations, mimicking bioactive peptides . Methylation at Cβ or Cγ positions enhances folding propensity, as shown by DFT calculations and X-ray crystallography .

Table 4: Key Findings in Peptidomimetic Design

ModificationEffect on ConformationReference
Cβ MethylationStabilizes γ-turn
Cγ MethylationFavors extended β-sheet

Industrial Prospects

  • Pharmaceuticals: Potential intermediate for macrocyclic antibiotics .

  • Agrochemicals: Building block for herbicides with chiral centers.

  • Materials Science: Monomer for polyamides with tunable rigidity.

ParameterDescriptionSource
GHS PictogramWarning (GHS07)
Hazard StatementsH302, H315, H319, H335
Storage2–8°C in sealed container

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